

# Spectroscopic and Analytical Profile of 4-Methylphenmetrazine (4-MPM): A Technical Guide

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## Compound of Interest

**Compound Name:** 3-Methyl-2-(4-methylphenyl)morpholine

**Cat. No.:** B3184309

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-methylphenmetrazine (4-MPM), a substituted phenylmorpholine derivative. The information presented herein is intended to support research, drug development, and forensic analysis of this compound. All data is sourced from peer-reviewed scientific literature, ensuring accuracy and reliability.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-MPM, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the unambiguous identification and structural elucidation of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for 4-MPM were acquired in deuterated dimethyl sulfoxide (DMSO-d6).<sup>[1]</sup> The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to an external tetramethylsilane (TMS) reference.<sup>[1]</sup>

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 4-MPM in DMSO-d6<sup>[1]</sup>

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
7.26–7.20	m	2H	H-2', H-6'
7.20–7.14	m	2H	H-3', H-5'
6.55	s	2H	Fumarate CH
4.12	d ( $J$ = 9.4 Hz)	1H	H-2
3.94	dt ( $J$ = 11.8, 2.5 Hz)	1H	H-6 (one H)
3.77–3.66	m	1H	H-6 (one H)
3.10–2.97	m	3H	H-3, H-5
2.30	s	3H	CH <sub>3</sub> on phenyl ring
0.82	d ( $J$ = 6.5 Hz)	3H	CH <sub>3</sub> on morpholine

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 4-MPM in DMSO-d6[1]

Chemical Shift ( $\delta$ ) (ppm)	Assignment
167.09	C=O (fumarate)
137.42	C-4'
135.84	C-1'
134.60	CH (fumarate)
128.77	C-3', C-5'
127.40	C-2', C-6'
82.72	C-2
65.14	C-6
54.66	C-3
44.00	C-5
20.73	CH <sub>3</sub> on phenyl ring
15.89	CH <sub>3</sub> on morpholine

## Infrared (IR) Spectroscopy

The infrared spectrum of 4-MPM was collected over a range of 650–4000 cm<sup>-1</sup>.<sup>[1]</sup> While a detailed peak table is not provided in the primary literature, the IR spectrum serves as a characteristic fingerprint for the compound.

## Mass Spectrometry (MS)

Mass spectrometric analysis of 4-MPM was conducted using both Gas Chromatography-Mass Spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS).

Table 3: GC-MS Data for 4-MPM<sup>[1]</sup>

Retention Time	Mass Spectrum (m/z)
Not specified	The electron ionization (EI) mass spectra for 4-MPM and its positional isomers were found to be identical.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 4-MPM[1]

Ionization Mode	Calculated m/z	Found m/z	Δ (ppm)	Formula
APCI	192.138291 ([M+H] <sup>+</sup> )	192.138822	2.8	C <sub>12</sub> H <sub>18</sub> NO <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of 4-MPM.

### NMR Spectroscopy

Samples for NMR analysis were prepared by dissolving approximately 20 mg of 4-MPM in deuterated dimethyl sulfoxide (DMSO-d6).[1] <sup>1</sup>H and <sup>13</sup>C spectra were recorded on a 600 MHz NMR spectrometer equipped with a cryoprobe.[1] An external TMS reference was used for chemical shift calibration.[1]

### Infrared (IR) Spectroscopy

IR spectra were obtained using a Gas Chromatography-solid phase-IR system.[1] The eluent from the gas chromatograph was cryogenically deposited on a rotating ZnSe disk cooled with liquid nitrogen.[1] Spectra were collected in the range of 650–4000 cm<sup>-1</sup> with 16 scans per spectrum.[1]

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed on a gas chromatograph coupled with a mass selective detector.[1] The system was operated in electron ionization (EI) mode at 70 eV, with a mass

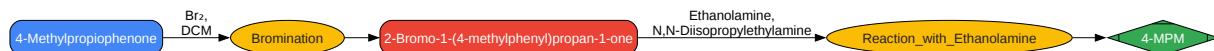
range of m/z 40–550.[1]

## High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were acquired using an Atmospheric Pressure Chemical Ionization (APCI) source coupled to a time-of-flight mass spectrometer.[1] Mass calibration was performed using a standard tuning mix.[1]

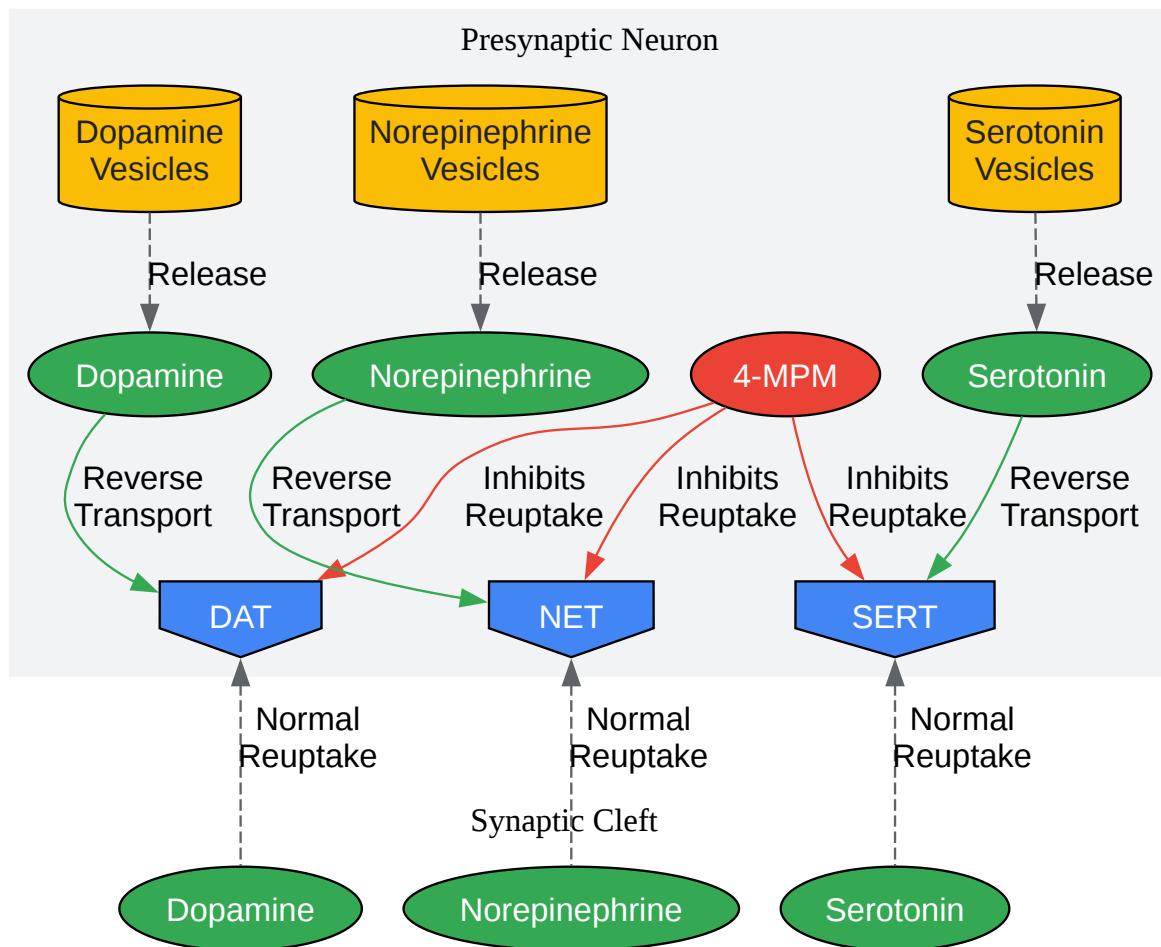
## Visualizations

The following diagrams illustrate the synthesis of 4-MPM and its proposed mechanism of action at monoamine transporters.



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*Synthesis pathway of 4-Methylphenmetrazine (4-MPM).*



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*Proposed mechanism of 4-MPM at monoamine transporters.*

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## References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
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